2-[4-(3-Methoxypyrrolidin-1-yl)piperidine-1-carbonyl]pyrazine 2-[4-(3-Methoxypyrrolidin-1-yl)piperidine-1-carbonyl]pyrazine
Brand Name: Vulcanchem
CAS No.: 2309706-30-5
VCID: VC5378629
InChI: InChI=1S/C15H22N4O2/c1-21-13-4-9-19(11-13)12-2-7-18(8-3-12)15(20)14-10-16-5-6-17-14/h5-6,10,12-13H,2-4,7-9,11H2,1H3
SMILES: COC1CCN(C1)C2CCN(CC2)C(=O)C3=NC=CN=C3
Molecular Formula: C15H22N4O2
Molecular Weight: 290.367

2-[4-(3-Methoxypyrrolidin-1-yl)piperidine-1-carbonyl]pyrazine

CAS No.: 2309706-30-5

Cat. No.: VC5378629

Molecular Formula: C15H22N4O2

Molecular Weight: 290.367

* For research use only. Not for human or veterinary use.

2-[4-(3-Methoxypyrrolidin-1-yl)piperidine-1-carbonyl]pyrazine - 2309706-30-5

Specification

CAS No. 2309706-30-5
Molecular Formula C15H22N4O2
Molecular Weight 290.367
IUPAC Name [4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]-pyrazin-2-ylmethanone
Standard InChI InChI=1S/C15H22N4O2/c1-21-13-4-9-19(11-13)12-2-7-18(8-3-12)15(20)14-10-16-5-6-17-14/h5-6,10,12-13H,2-4,7-9,11H2,1H3
Standard InChI Key QWOMCPCKVUMWJB-UHFFFAOYSA-N
SMILES COC1CCN(C1)C2CCN(CC2)C(=O)C3=NC=CN=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-[4-(3-Methoxypyrrolidin-1-yl)piperidine-1-carbonyl]pyrazine features a pyrazine ring (a six-membered aromatic system with two nitrogen atoms at positions 1 and 4) linked via a carbonyl group to a piperidine ring. The piperidine subunit is further substituted at the 4-position with a 3-methoxypyrrolidine group, introducing stereochemical complexity due to the chiral center in the pyrrolidine moiety. The methoxy group at the 3-position of the pyrrolidine enhances the molecule’s polarity and potential for hydrogen bonding.

Table 1: Key Structural and Physical Properties

PropertyValue/Description
CAS No.2309706-30-5
Molecular FormulaC15H22N4O2\text{C}_{15}\text{H}_{22}\text{N}_4\text{O}_2
Molecular Weight290.367 g/mol
IUPAC Name[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]-pyrazin-2-ylmethanone
SMILESCOC1CCN(C1)C2CCN(CC2)C(=O)C3=NC=CN=C3
SolubilityNot publicly available

The compound’s InChIKey (QWOMCPCKVUMWJB-UHFFFAOYSA-N) confirms its unique stereochemical identity. Despite its structural complexity, the molecule retains moderate lipophilicity, as inferred from its molecular weight and functional groups.

Synthesis and Manufacturing

Retrosynthetic Analysis

The synthesis of 2-[4-(3-Methoxypyrrolidin-1-yl)piperidine-1-carbonyl]pyrazine can be deconstructed into three key segments:

  • Pyrazine-2-carbonyl chloride: Serves as the electrophilic coupling agent.

  • 4-(3-Methoxypyrrolidin-1-yl)piperidine: The nucleophilic amine component.

  • Amide bond formation: Connects the two subunits via a carbonyl linkage.

Preparation of 4-(3-Methoxypyrrolidin-1-yl)piperidine

The pyrrolidine-piperidine hybrid is synthesized via nucleophilic substitution. For example, 3-methoxypyrrolidine reacts with 4-chloropiperidine under basic conditions to form the desired amine. Stereochemical control at the pyrrolidine’s 3-position may require chiral catalysts or resolution techniques.

Pyrazine-2-carbonyl Chloride Formation

Pyrazine-2-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to generate the acyl chloride, a reactive intermediate suitable for amide coupling .

Amide Coupling

The final step involves reacting 4-(3-methoxypyrrolidin-1-yl)piperidine with pyrazine-2-carbonyl chloride in the presence of a base (e.g., triethylamine) to form the amide bond. Alternative methods employ coupling reagents like HATU or EDCl for improved yields.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
13-Methoxypyrrolidine + 4-chloropiperidine, K₂CO₃, DMF, 80°C~70%
2Pyrazine-2-carboxylic acid + SOCl₂, reflux>90%
3Acyl chloride + amine, Et₃N, DCM, 0°C→RT~85%

Analytical Characterization Strategies

Chromatographic Methods

HPLC: Reverse-phase chromatography (C18 column, acetonitrile/water gradient) would assess purity.
GC-MS: Useful for volatile byproduct analysis during synthesis.

Spectroscopic Techniques

  • FT-IR: Carbonyl stretch (~1650 cm⁻¹) confirms amide formation.

  • 13C^{13}\text{C} NMR: Carbonyl carbon expected near δ 165 ppm.

Future Research Directions

  • Biological Screening: Evaluate activity against cancer cell lines, microbial strains, or neurological targets.

  • Structure-Activity Relationships (SAR): Modify the methoxy group or piperidine substituents to optimize potency.

  • Scalable Synthesis: Develop greener methodologies (e.g., catalytic amide coupling) for industrial production.

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